Ammonium, sulfonylbis(hexamethylene)bis(triethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is a chemical compound with the molecular formula C24H54I2N2O2S. It is known for its unique structure, which includes two triethylazaniumyl groups and a hexylsulfonyl chain. This compound is often used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide typically involves a multi-step process. The initial step often includes the formation of the hexylsulfonyl intermediate, which is then reacted with triethylamine to form the triethylazaniumyl groups. The final step involves the addition of iodine to form the diiodide salt. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The iodine atoms can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triethylazaniumyl groups can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Triethyl-[6-(triethylazaniumyl)hex-2-ynyl]azanium diiodide: Similar structure but with an alkyne group.
Triethyl-[6-(triethylazaniumyl)hexyl]azanium diiodide: Lacks the sulfonyl group.
Uniqueness
Triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium diiodide is unique due to its combination of triethylazaniumyl groups and a hexylsulfonyl chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes.
Properties
CAS No. |
101295-91-4 |
---|---|
Molecular Formula |
C24H54I2N2O2S |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
triethyl-[6-[6-(triethylazaniumyl)hexylsulfonyl]hexyl]azanium;diiodide |
InChI |
InChI=1S/C24H54N2O2S.2HI/c1-7-25(8-2,9-3)21-17-13-15-19-23-29(27,28)24-20-16-14-18-22-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MLCRLIRCCZKDQM-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCCS(=O)(=O)CCCCCC[N+](CC)(CC)CC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.